molecular formula C10H15N B2556456 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile CAS No. 54353-80-9

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile

Cat. No.: B2556456
CAS No.: 54353-80-9
M. Wt: 149.237
InChI Key: YFSVUURBSUHOTC-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile is an organic compound characterized by a cyclohexene ring attached to a nitrile group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile typically involves the reaction of cyclohexene with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, where cyclohexene is reacted with methylmagnesium bromide followed by the addition of a nitrile source such as acetonitrile. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of the nitrile group to the cyclohexene ring. The reaction conditions are optimized to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: 2-(Cyclohex-1-en-1-yl)-2-methylpropanamine.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A ketone with a similar cyclohexene ring structure.

    Cyclohexanecarboxylic acid: A carboxylic acid derivative of cyclohexene.

    2-(Cyclohex-1-en-1-yl)ethanol: An alcohol with a similar cyclohexene ring.

Uniqueness

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile is unique due to the presence of both a nitrile group and a methyl group on the cyclohexene ring

Properties

IUPAC Name

2-(cyclohexen-1-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSVUURBSUHOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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